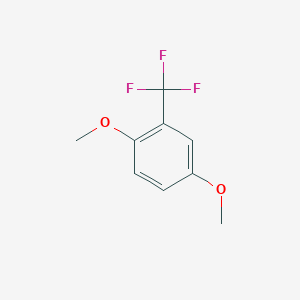
1,4-Dimethoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of two methoxy groups (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1,4-dimethoxybenzene using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Difluoromethyl and monofluoromethyl derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1,4-Dimethoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2-(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The methoxy groups can participate in hydrogen bonding and other interactions that affect the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of methoxy groups, leading to variations in reactivity and applications.
1,3-Dimethoxybenzene: The position of the methoxy groups differs, affecting the compound’s overall properties.
Uniqueness: 1,4-Dimethoxy-2-(trifluoromethyl)benzene is unique due to the combination of methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects.
Properties
CAS No. |
84355-10-2 |
|---|---|
Molecular Formula |
C9H9F3O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
QMJFCDRKDKBSMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















